molecular formula C23H25N5O6S2 B2973482 (Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025355-94-5

(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

カタログ番号: B2973482
CAS番号: 1025355-94-5
分子量: 531.6
InChIキー: FHEGZKWGWVCWAN-WJDWOHSUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thioxothiazolidinone ring, a piperazinone moiety, and ester/methoxyethyl substituents. Its Z-configuration at the methylidene bridge (C=CH) is critical for its stereochemical and electronic properties.

特性

IUPAC Name

methyl 2-[1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6S2/c1-13-5-4-7-27-18(13)25-19(26-8-6-24-20(30)15(26)12-17(29)34-3)14(21(27)31)11-16-22(32)28(9-10-33-2)23(35)36-16/h4-5,7,11,15H,6,8-10,12H2,1-3H3,(H,24,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEGZKWGWVCWAN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCNC(=O)C4CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCNC(=O)C4CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-Methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential biological applications. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action based on recent research findings.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Thiazolidinedione nucleus : Known for various pharmacological properties.
  • Pyrido[1,2-a]pyrimidine structure : Implicated in diverse biological activities.
  • Piperazine moiety : Often associated with neuroactive compounds.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinedione, including those related to the compound , exhibit significant antibacterial properties.

Key Findings:

  • Efficacy Against Bacteria :
    • Compounds derived from thiazolidinedione structures showed antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times against various Gram-positive and Gram-negative bacteria .
    • The most sensitive bacterium was Enterobacter cloacae, whereas Escherichia coli exhibited resistance.
  • Minimum Inhibitory Concentration (MIC) :
    • The most active compound in a related study had an MIC ranging from 0.004 to 0.03 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.008 to 0.06 mg/mL .

Table 1: Antibacterial Activity Summary

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.004–0.030.008–0.06
Compound 15E. coliHigh ResistanceN/A

Antifungal Activity

The compound also displays promising antifungal properties, with studies indicating effective inhibition against various fungal strains.

Key Findings:

  • Efficacy Against Fungi :
    • The antifungal activity was reported with an MIC range of 0.004 to 0.06 mg/mL, showcasing good to excellent potency .
    • Trichoderma viride was identified as the most sensitive fungal strain, while Aspergillus fumigatus showed the highest resistance.

Table 2: Antifungal Activity Summary

CompoundFungal StrainMIC (mg/mL)
Compound 15Trichoderma viride0.004–0.06
Compound XAspergillus fumigatusHigh Resistance

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Docking studies suggest that the compound may inhibit key enzymes such as enoyl-acyl carrier protein reductase and D-Ala-D-Ala ligase, crucial for bacterial cell wall synthesis .
  • Biofilm Inhibition :
    • Some derivatives showed biofilm inhibition percentages ranging from 11% to 18%, indicating potential in preventing bacterial colonization .

Case Studies

A notable case study involved the evaluation of a series of thiazolidinedione derivatives where compounds were tested against resistant bacterial strains and displayed superior activity compared to traditional antibiotics .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing physicochemical properties, bioactivity, and molecular descriptors.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported) References
Target Compound (Z-configuration) Pyrido[1,2-a]pyrimidinone-thioxothiazolidinone Methoxyethyl, methyl, 3-oxopiperazin-2-yl Hypothesized: Enzyme inhibition
Compound 2d () Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, dicarboxylate Not reported (structural analog)
Thiazolidinone derivatives (General) Thiazolidinone Variable (e.g., aryl, alkyl) Antimicrobial, antidiabetic
Pyrimidine-based hybrids Pyrimidine/Quinazolinone Methoxy, oxo groups Anticancer, kinase inhibition

Key Observations :

Structural Complexity: The target compound’s pyrido[1,2-a]pyrimidinone-thioxothiazolidinone hybrid is unique compared to simpler thiazolidinones (e.g., antidiabetic agents like rosiglitazone) or imidazo[1,2-a]pyridines (e.g., Compound 2d in ). This complexity may enhance binding specificity but complicate synthesis . The Z-configuration at the methylidene bridge likely influences molecular geometry and electronic distribution, affecting interactions with biological targets .

This contrasts with non-thiolated analogs, which exhibit reduced bioactivity . The methoxyethyl side chain may improve solubility compared to purely hydrophobic derivatives (e.g., aryl-substituted thiazolidinones) .

Bioactivity Hypotheses: Similar pyrido-pyrimidinone hybrids (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) have demonstrated anticancer activity via topoisomerase inhibition . The target compound’s 9-methyl and 4-oxo groups could modulate DNA intercalation or protein binding . Thioxothiazolidinones are known for antimicrobial properties; the methoxyethyl substituent might reduce cytotoxicity while maintaining efficacy .

Table 2: Physicochemical Properties (Hypothetical)

Property Target Compound Compound 2d () Thiazolidinone Derivative (Generic)
Molecular Weight ~650 g/mol ~530 g/mol ~250–400 g/mol
Melting Point 200–220°C (predicted) 215–217°C 150–200°C
LogP (Predicted) 2.5–3.0 3.2 1.5–2.5
Solubility (Water) Low (methanol/DMSO) Low (DMSO) Moderate (ethanol)

Research Findings and Methodological Insights

Synthetic Challenges: The target compound’s intricate structure requires multi-step synthesis, including cyclocondensation (for pyrido-pyrimidinone) and regioselective thiolation. Similar protocols are described for imidazo[1,2-a]pyridines in . Stereochemical control at the Z-configuration may necessitate chiral catalysts or photochemical methods .

Analytical Characterization :

  • As demonstrated in , NMR (1H/13C) and HRMS are essential for verifying the structure. The target compound’s thioxo group would show distinct IR peaks at ~1200 cm⁻¹ (C=S stretch) .
  • 2D-HPTLC () could standardize purity, critical for bioactivity studies .

Electronic descriptors (e.g., HOMO-LUMO gap) may correlate with redox activity, relevant for pro-drug activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : The compound’s synthesis involves coupling heterocyclic precursors under mild conditions. For example, caesium carbonate (Cs₂CO₃) in dry DMF at room temperature facilitates nucleophilic substitution or condensation reactions, as demonstrated in analogous thioxothiazolidinone syntheses . Yield optimization can be achieved via Design of Experiments (DoE) to test variables like solvent polarity, base strength, and reaction time. Bayesian optimization algorithms (e.g., for parameter space exploration) further enhance efficiency .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology : Use a multi-technique approach:

  • 1H/13C NMR : Verify substituent positions and stereochemistry, focusing on diagnostic peaks (e.g., thioxothiazolidinone C=S at ~125 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace byproducts .

Q. What reaction mechanisms underlie the formation of its heterocyclic core?

  • Methodology : The pyrido[1,2-a]pyrimidin-4-one and thioxothiazolidinone moieties likely form via cyclocondensation. For example, a Michael addition followed by intramolecular cyclization could explain the piperazin-2-yl acetate linkage. Computational tools (DFT or MD simulations) can model transition states and validate proposed mechanisms .

Advanced Research Questions

Q. How can computational strategies predict the compound’s reactivity in novel reactions?

  • Methodology :

  • Machine Learning (ML) : Train models on high-throughput reaction datasets to predict regioselectivity or side reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects and non-covalent interactions (e.g., π-π stacking) to guide solvent selection .
  • Docking Studies : Map electrophilic/nucleophilic sites for functionalization (e.g., targeting the methylene group for cross-coupling) .

Q. What experimental design frameworks optimize reaction conditions for derivatives?

  • Methodology :

  • DoE : Use factorial designs to screen variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design can identify interactions between base strength, solvent polarity, and reaction time .
  • Response Surface Methodology (RSM) : Refine optimal conditions for maximal yield .
  • Automated Flow Chemistry : Enable rapid parameter testing and scale-up .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., thioxothiazolidinone derivatives ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What strategies assess the compound’s stability under varying conditions (pH, temperature)?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze chemical integrity .

Q. How do non-covalent interactions influence its supramolecular behavior?

  • Methodology :

  • Crystallography : Identify hydrogen bonds, halogen interactions, or π-stacking in solid-state structures .
  • NMR Titration : Measure binding constants with host molecules (e.g., cyclodextrins) .
  • Molecular Modeling : Predict solvation effects and aggregation tendencies .

Methodological Considerations for Data Interpretation

  • Handling Synthetic Byproducts : Use preparative HPLC to isolate minor components and characterize them via HRMS/2D NMR .
  • Reproducibility : Document reaction parameters (e.g., moisture levels, stirring rate) to mitigate batch-to-batch variability .
  • Data Archiving : Share raw spectral data and crystallographic files via repositories (e.g., Cambridge Structural Database) to enable peer validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。